tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with 2-methyl-1H-imidazole under specific conditions to introduce the imidazole moiety . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, influencing their activity. The hydroxy group can form hydrogen bonds with other molecules, affecting the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 4-hydroxy-1-piperidinecarboxylate: Lacks the imidazole moiety, making it less versatile in certain reactions.
2-Methyl-1H-imidazole: Does not have the piperidine ring, limiting its applications in complex organic synthesis.
Uniqueness
Tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate is unique due to its combination of a piperidine ring, hydroxy group, and imidazole moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-12-16-7-10-18(12)11-15(20)5-8-17(9-6-15)13(19)21-14(2,3)4/h7,10,20H,5-6,8-9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASFBQULNGZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCN(CC2)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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